4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid

Description

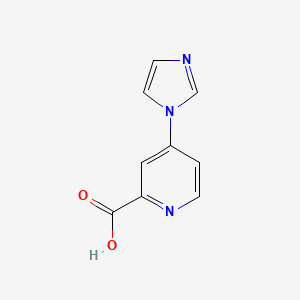

4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid (CAS: 914637-20-0) is a heterocyclic compound featuring a pyridine backbone substituted with an imidazole ring at position 4 and a carboxylic acid group at position 2. Its molecular formula is C₉H₇N₃O₂, with a calculated molecular weight of 189.17 g/mol.

Properties

IUPAC Name |

4-imidazol-1-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-5-7(1-2-11-8)12-4-3-10-6-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUFIDWOYDZIGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N2C=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650356 | |

| Record name | 4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-20-0 | |

| Record name | 4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Multi-Step Synthetic Route via Imidazole-Pyridine Coupling

One documented approach involves a multi-step reaction sequence with controlled temperature and solvent conditions:

| Step | Reagents/Conditions | Time | Temperature | Purpose |

|---|---|---|---|---|

| 1 | Methanol | 1 hour | 30 °C | Initial reaction medium |

| 2 | Acetic acid | 0.5 hour | Reflux | Promotes cyclization or substitution |

| 3 | Hydrogen chloride in methanol/water | 3 hours | Reflux | Acidic workup, purification |

This method, referenced in inorganic chemistry literature, yields 4-(1H-imidazol-2-yl)pyridine derivatives, which are closely related to the target compound. The use of acidic conditions in the final step helps in protonating the imidazole nitrogen and stabilizing the carboxylic acid form.

Esterification and Hydrolysis Routes

Another preparation strategy involves the synthesis of ester intermediates followed by hydrolysis to the carboxylic acid:

- Starting from lactone or ester precursors (e.g., ethyl esters of imidazole derivatives), hydrolysis under acidic or basic conditions yields the free carboxylic acid.

- Transesterification reactions with alcohols (C1-C6 alkyl) catalyzed by acids such as hydrochloric acid, sulfuric acid, or organic acids (e.g., p-toluenesulfonic acid) are used to modify ester groups before hydrolysis.

- Reaction temperatures range from room temperature to reflux of the solvent, with reaction times from 30 minutes to 72 hours depending on conditions.

This approach is well-documented in patent literature for related imidazole carboxylates and can be adapted for 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid synthesis.

One-Pot Multicomponent Reactions

Recent advances include one-pot, three-component reactions that combine:

- A pyridine or benzimidazole derivative,

- An aldehyde,

- A carboxylic acid precursor such as Meldrum’s acid,

in aqueous or alcoholic media at room temperature or mild heating. This method offers:

- High atom economy,

- Mild reaction conditions,

- Good yields,

- Simplified purification.

Such strategies have been successfully applied to synthesize imidazo-pyridine carboxylic acids and their derivatives, providing a convenient route to the target compound.

Detailed Research Findings and Comparative Data

| Method Type | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) | Purity Notes |

|---|---|---|---|---|---|

| Multi-step acid-catalyzed | Methanol, acetic acid, HCl reflux | Well-established, reproducible | Multiple steps, longer reaction time | 60-80 (reported) | High purity after acid workup |

| Esterification + Hydrolysis | Alcohols (ethanol), acid/base catalysts | Allows intermediate modification | Requires careful control of hydrolysis | 70-90 | High purity via recrystallization |

| One-pot multicomponent | Pyridine derivative, aldehyde, Meldrum’s acid | Efficient, mild conditions | May require optimization for scale | 65-85 | Purity depends on workup |

Notes on Industrial and Laboratory Scale Synthesis

- Industrial synthesis favors routes with fewer steps and scalable conditions, such as one-pot reactions or ester hydrolysis methods with continuous purification.

- Laboratory synthesis often uses multi-step methods with careful control of reaction parameters to optimize yield and purity.

- Use of acid catalysts and reflux conditions is common to promote cyclization and esterification/hydrolysis reactions.

- Purification typically involves recrystallization, acid-base extraction, and sometimes chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The compound can be reduced to form dihydroimidazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide are frequently used.

Major Products Formed:

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Discovery and Development

The compound's structure features an imidazole ring, a common motif in many bioactive molecules. This structural characteristic allows it to interact with various biological targets, making it a candidate for drug discovery efforts. Research indicates that derivatives of imidazole can exhibit significant pharmacological activities, including antibacterial and anticancer properties.

Case Study: Anticancer Activity

A study synthesized various imidazole derivatives, including 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid, and evaluated their anticancer activity. The results demonstrated that these compounds could inhibit cancer cell proliferation effectively, suggesting their potential as therapeutic agents in oncology.

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. For example, it has shown promise as an inhibitor of β-glucuronidase and microsomal prostaglandin E₂ synthase-1 (mPGES-1), both of which are involved in inflammatory processes .

Case Study: Inhibition Studies

In vitro studies have confirmed that certain derivatives of this compound can selectively inhibit these enzymes, providing insights into their mechanism of action and potential therapeutic uses in treating inflammatory diseases .

Material Science Applications

1. Supramolecular Chemistry

The presence of both acidic and aromatic groups in this compound suggests potential applications in supramolecular chemistry. The compound can participate in π-π stacking interactions, crucial for forming complex structures such as coordination polymers .

| Property | Description |

|---|---|

| Functional Groups | Imidazole ring, carboxylic acid |

| Interactions | π-π stacking |

| Potential Uses | Formation of supramolecular structures |

Case Study: Coordination Polymers

Research has demonstrated that this compound can be used to synthesize coordination polymers with metal ions such as copper. These polymers exhibit unique properties that could be exploited for applications in catalysis and materials engineering .

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and as a ligand in coordination chemistry . The pyridine ring can participate in π-π interactions and hydrogen bonding, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural analogs and their properties:

Key Differences and Implications

Imidazole vs. Pyrrole Substituents

- The replacement of imidazole with pyrrole in 4-(1H-Pyrrol-1-yl)pyridine-2-carboxylic acid reduces basicity and alters ring size (5-membered pyrrole vs. imidazole’s dual N-heteroatoms). This impacts electronic properties and biological interactions, making the pyrrole analog more suited for materials science applications .

Imidazolinone Derivatives (e.g., Imazethapyr) Imazethapyr’s imidazolinone core and ethyl-pyridine group enhance herbicidal activity by inhibiting acetolactate synthase (ALS) in plants. The target compound lacks this functionalization, suggesting divergent applications .

Simpler Imidazole-Carboxylic Acids

- 1H-Imidazole-4-carboxylic acid (CAS: 1072-84-0) lacks the pyridine ring, limiting its utility in coordination chemistry but retaining value as a building block in organic synthesis .

Positional Isomerism

- Compounds like 4-(1H-Imidazol-5-yl)pyridine-2-carboxylic acid () highlight how substituent position affects reactivity. The 5-yl isomer may exhibit distinct hydrogen-bonding or steric effects compared to the 1-yl isomer.

Biological Activity

4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound characterized by the presence of both imidazole and pyridine rings. This unique structural arrangement endows the compound with diverse chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry, particularly in drug development and therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Imidazole Ring: Known for its role in coordinating metal ions and participating in acid-base catalysis.

- Pyridine Ring: Facilitates hydrogen bonding and π-π interactions, enhancing the compound's ability to interact with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Activity

The compound has demonstrated promising anticancer properties. Studies have reported its ability to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer. The mechanism is believed to involve the modulation of specific signaling pathways related to cell growth and apoptosis .

Enzyme Inhibition

This compound serves as a potent inhibitor of certain enzymes, particularly those involved in metabolic pathways. Its imidazole moiety can coordinate with metal ions within enzyme active sites, altering their activity. This property is being explored for developing drugs targeting metabolic disorders .

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Coordination with Metal Ions: The imidazole ring can bind to metal ions, which is crucial for the function of many metalloenzymes.

- Hydrogen Bonding: The pyridine ring facilitates interactions with target proteins through hydrogen bonding, enhancing specificity and efficacy .

Case Studies

- Antimicrobial Efficacy: A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) that indicate strong bactericidal effects.

- Cytotoxicity Assays: In a comparative analysis of cytotoxicity across different cancer cell lines, this compound showed IC50 values ranging from 10 to 20 µM, demonstrating its potential as an anticancer agent .

Data Tables

| Activity Type | Test Organism/Cell Line | Result |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC: 32 µg/mL |

| Anticancer | MCF-7 (breast cancer) | IC50: 15 µM |

| Anticancer | HT29 (colon cancer) | IC50: 18 µM |

| Enzyme Inhibition | Aldose Reductase | IC50: 25 µM |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid, and how do reaction conditions affect yield and purity?

- Methodology : The compound can be synthesized via condensation reactions between imidazole derivatives and pyridine-carboxylic acid precursors. Key steps include optimizing reaction time, temperature, and stoichiometry of reactants. For example, highlights the synthesis of structurally related imidazole-pyridine dicarboxylic acids using reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with catalytic bases like triethylamine. Yield and purity are influenced by purification techniques, such as recrystallization from ethanol/water mixtures or column chromatography using silica gel .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy : Use - and -NMR to confirm proton environments and carbon frameworks. For example, imidazole protons typically resonate at δ 7.5–8.5 ppm, while pyridine carbons appear at ~150–160 ppm .

- X-ray crystallography : demonstrates how single-crystal X-ray diffraction resolves hydrogen-bonding networks and confirms the zwitterionic form in related imidazole-carboxylic acid derivatives. This is critical for verifying tautomeric stability .

Q. What are the solubility profiles of the compound in various solvents, and how can this inform experimental design?

- Methodology : Test solubility in water, DMSO, ethanol, and acetonitrile. Polar aprotic solvents (e.g., DMSO) are ideal for reactions due to the compound’s zwitterionic nature, as noted in . Poor aqueous solubility may necessitate pH adjustment (e.g., using NaOH to deprotonate the carboxylic acid group) for biological assays .

Advanced Research Questions

Q. How does the compound behave as a ligand in coordination chemistry, and what factors influence its metal-binding selectivity?

- Methodology : The imidazole nitrogen and carboxylic acid oxygen serve as donor atoms. shows that related ligands form stable complexes with transition metals (e.g., Zn, Cu) in aqueous or methanol solutions. Selectivity depends on pH (to deprotonate carboxylate groups) and steric effects from substituents on the pyridine ring. Spectrophotometric titration (UV-Vis) and cyclic voltammetry can assess binding constants and redox behavior .

Q. What computational approaches are used to model the compound's electronic properties and predict reactivity?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. highlights the use of computational models to analyze hydrogen-bonding interactions and tautomeric equilibria, which guide synthetic modifications for enhanced stability .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar imidazole derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., electron-withdrawing groups on the pyridine ring) using assays like enzyme inhibition or cytotoxicity.

- Data normalization : Account for variations in experimental conditions (e.g., cell lines, solvent systems) by standardizing protocols. notes that imidazole herbicides (e.g., imazamox) show divergent activities due to minor structural differences, emphasizing the need for rigorous SAR validation .

Methodological Notes

- Handling and Safety : Refer to Safety Data Sheets (SDS) for storage guidelines (e.g., -20°C under inert atmosphere) and PPE requirements. and emphasize avoiding inhalation of fine powders and using fume hoods during synthesis .

- Data Validation : Cross-reference spectroscopic data with databases (e.g., PubChem, Reaxys) and replicate key experiments to address reproducibility issues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.